3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid is a chemical compound belonging to the class of flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound is characterized by its benzopyran structure, which is a common feature in many biologically active molecules .
Vorbereitungsmethoden
The synthesis of 3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of ethanol as a solvent, with aniline and acetic acid as reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the benzopyran ring. Common reagents used in these reactions include glacial acetic acid, acetic anhydride, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through modulation of oxidative stress and inflammation pathways . The specific molecular targets include enzymes and receptors involved in these pathways.
Vergleich Mit ähnlichen Verbindungen
3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid can be compared with other similar compounds, such as:
- N-[3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl]benzenesulfonamide
- Benzopyran-4-One-Isoxazole Hybrid Compounds
- 2H,5H-Pyrano 3,2-cbenzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl- These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific methoxy and prop-2-enoic acid groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
920525-93-5 |
---|---|
Molekularformel |
C13H10O5 |
Molekulargewicht |
246.21 g/mol |
IUPAC-Name |
3-(6-methoxy-2-oxochromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H10O5/c1-17-10-3-4-11-9(7-10)6-8(13(16)18-11)2-5-12(14)15/h2-7H,1H3,(H,14,15) |
InChI-Schlüssel |
SHAQUVGKFUZHSI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.